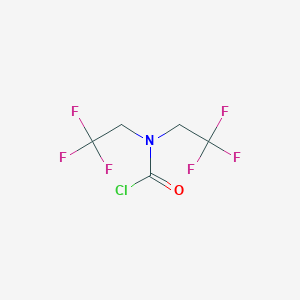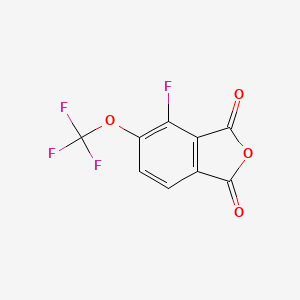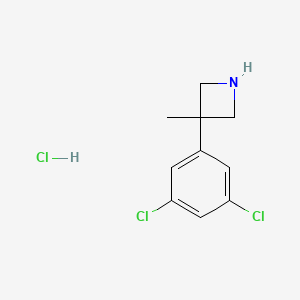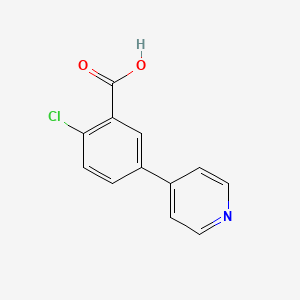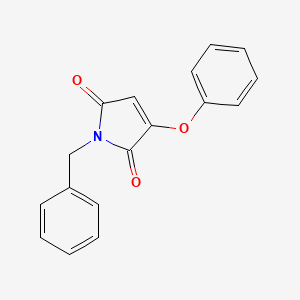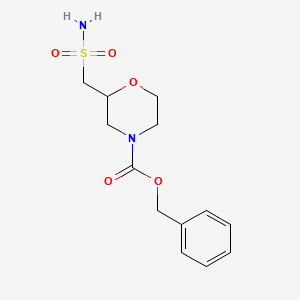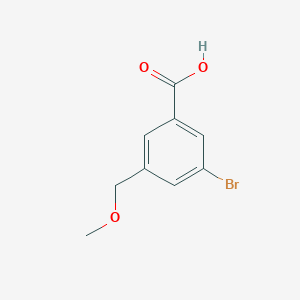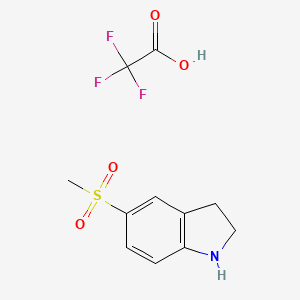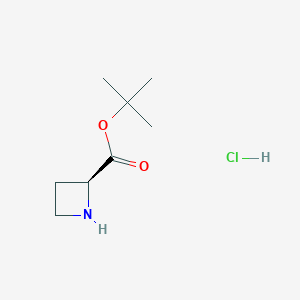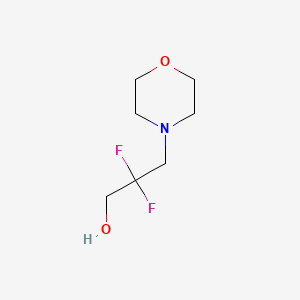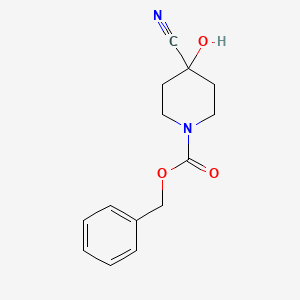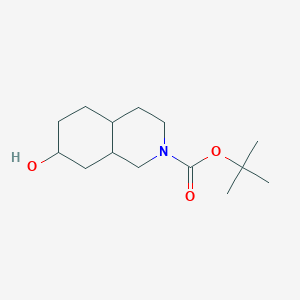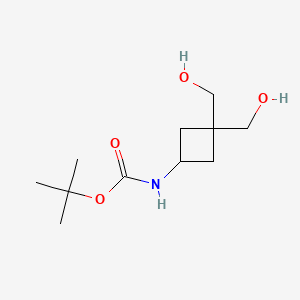
Tert-butyl (3,3-bis(hydroxymethyl)cyclobutyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (3,3-bis(hydroxymethyl)cyclobutyl)carbamate is a chemical compound with the molecular formula C10H19NO3. It is a derivative of carbamic acid and features a cyclobutyl ring substituted with two hydroxymethyl groups and a tert-butyl carbamate group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3,3-bis(hydroxymethyl)cyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclobutyl derivative. One common method is the palladium-catalyzed cross-coupling reaction, where tert-butyl carbamate reacts with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar catalytic processes on a larger scale, ensuring high yield and purity. The use of continuous flow reactors and advanced purification techniques would be essential for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (3,3-bis(hydroxymethyl)cyclobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Azides or thioethers.
Applications De Recherche Scientifique
Tert-butyl (3,3-bis(hydroxymethyl)cyclobutyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a protecting group in peptide synthesis.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl (3,3-bis(hydroxymethyl)cyclobutyl)carbamate involves its ability to act as a protecting group for amines and alcohols. The tert-butyl carbamate group can be selectively removed under acidic conditions, revealing the free amine or alcohol. This property is particularly useful in multi-step organic synthesis where selective deprotection is required.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl carbamate: A simpler analog with a single carbamate group.
N-Boc-hydroxylamine: Contains a similar tert-butyl carbamate group but with a hydroxylamine moiety.
Tert-butyl (1-(hydroxymethyl)cyclobutyl)carbamate: Similar structure but with a different substitution pattern on the cyclobutyl ring.
Uniqueness
Tert-butyl (3,3-bis(hydroxymethyl)cyclobutyl)carbamate is unique due to its dual hydroxymethyl substitution on the cyclobutyl ring, which imparts distinct reactivity and steric properties. This makes it a valuable intermediate in organic synthesis and a versatile protecting group in peptide chemistry.
Propriétés
Numéro CAS |
1639838-86-0 |
|---|---|
Formule moléculaire |
C11H21NO4 |
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
tert-butyl N-[3,3-bis(hydroxymethyl)cyclobutyl]carbamate |
InChI |
InChI=1S/C11H21NO4/c1-10(2,3)16-9(15)12-8-4-11(5-8,6-13)7-14/h8,13-14H,4-7H2,1-3H3,(H,12,15) |
Clé InChI |
BQLOSKLJSDHCMS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CC(C1)(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


